1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZMUFAVIOQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through multicomponent reactions involving isocyanides and tetrazoles, which are known for their diverse biological activities. The synthesis typically involves the reaction of tert-butyl isocyanide with cyclohexyl-substituted tetrazoles, yielding derivatives that exhibit varying degrees of biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological profiles based on recent studies.
Anticancer Activity
Recent studies indicate that compounds containing tetrazole moieties demonstrate promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study, compounds were evaluated for their inhibitory effects on GSK-3β activity, with some exhibiting IC50 values as low as 140 nM, indicating potent anticancer potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | GSK-3β |
| N-(6-tetrazolyl-BT-2-yl)-N'-(p-methoxy-benzyl)urea | 0.14 | GSK-3β |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that related urea derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 0.03–0.12 μg/mL .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of urea derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited over 50% inhibition of cell proliferation in melanoma cell lines at concentrations below 10 µM.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a library of urea derivatives was screened against multiple bacterial strains. The results demonstrated that compounds with cyclohexyl substitutions showed enhanced activity compared to their non-substituted counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea and Tetrazole Moieties
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 921110-54-5)
- Molecular Formula : C₁₅H₁₉FN₆O
- Key Differences : Replaces the tert-butyl group with a 2-fluorophenyl ring.
- The molecular weight (318.35 g/mol) is nearly identical to the target compound .
1-(tert-Butyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 950473-00-4)
- Molecular Formula : C₁₅H₂₂N₆O₂
- Key Differences : Substitutes the cyclohexyl group with a 4-ethoxyphenyl ring.
- Implications : The ethoxy group enhances hydrophilicity and may influence metabolic pathways (e.g., cytochrome P450 interactions). The molecular weight (318.37 g/mol) closely matches the target compound .
N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-X-benzenamine Derivatives (Compounds 5a–5j)
- General Structure : Features a benzylamine core instead of urea, with varying substituents (e.g., halogens, nitro, methyl).
- Key Differences : These compounds lack the urea linkage but retain the cyclohexyl-tetrazole motif. For example:
- Implications : The benzylamine structure may confer distinct biological activities, such as antimicrobial or antiparasitic effects, as seen in related tetrazole derivatives .
Physicochemical Properties
Q & A
Synthetic Routes and Reaction Optimization
Basic Question: What are the common synthetic strategies for preparing 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, and what key intermediates are involved? Methodological Answer: The synthesis typically involves:
Tetrazole Formation : Cyclization of nitriles with sodium azide under acidic conditions to generate the 1H-tetrazole ring .
Alkylation : Reaction of the tetrazole with a tert-butyl-substituted alkyl halide to introduce the tert-butyl group.
Urea Coupling : Reaction of the intermediate with cyclohexyl isocyanate or via a carbodiimide-mediated coupling to form the urea linkage .
Key intermediates include the tert-butyl-tetrazole derivative and the cyclohexyl isocyanate precursor.
Advanced Question: How can regioselectivity challenges in tetrazole alkylation be addressed during synthesis? Methodological Answer: Regioselectivity (1H vs. 2H-tetrazole isomers) is controlled by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor 1H-tetrazole formation due to stabilization of transition states .
- Catalysts : Use of copper(I) iodide or phase-transfer catalysts to enhance reaction efficiency .
- Temperature : Lower temperatures (0–5°C) minimize side reactions .
Validation via LC-MS and ¹H NMR ensures correct regiochemistry .
Structural Characterization
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm, singlet) and cyclohexyl protons (δ ~1.4–2.2 ppm, multiplet). The urea NH signal appears as a broad peak near δ 5.5–6.5 ppm .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₅N₇O: 344.2198) .
- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
Advanced Question: How can stereochemical ambiguities in the cyclohexyl group be resolved? Methodological Answer:
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclohexyl protons and adjacent groups to determine chair conformation .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., similar urea derivatives in and used this method).
Biological Activity Profiling
Basic Question: What in vitro assays are suitable for initial biological screening of this compound? Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or kinases, where tetrazole moieties often act as zinc-binding groups .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility Testing : Measure logP via HPLC to assess bioavailability .
Advanced Question: How can contradictory activity data across studies be reconciled? Methodological Answer:
- Assay Condition Analysis : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may affect compound stability .
- Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) to validate direct binding to purported targets .
Structure-Activity Relationship (SAR) Studies
Basic Question: Which structural features of this compound are hypothesized to drive its activity? Methodological Answer:
- Tetrazole Ring : Acts as a bioisostere for carboxylates, enhancing metabolic stability .
- tert-Butyl Group : Increases lipophilicity and membrane permeability .
- Urea Linkage : Facilitates hydrogen bonding with target proteins .
Advanced Question: How can computational modeling guide SAR optimization? Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase-2) .
- QSAR Models : Train models with descriptors like polar surface area and H-bond donors to prioritize derivatives .
- MD Simulations : Assess conformational stability of the urea linkage in aqueous environments .
Stability and Degradation Pathways
Basic Question: What are the common degradation pathways for urea derivatives under physiological conditions? Methodological Answer:
- Hydrolysis : Urea bonds may hydrolyze in acidic/alkaline conditions; monitor via pH-stress testing .
- Oxidation : tert-Butyl groups are susceptible to oxidative cleavage; use LC-MS to identify ketone byproducts .
Advanced Question: How can accelerated stability studies inform formulation strategies? Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation hotspots .
- Excipient Screening : Test cyclodextrins or PEGs to stabilize the compound in aqueous formulations .
Data Reproducibility and Validation
Advanced Question: What protocols ensure reproducibility in biological assays for this compound? Methodological Answer:
- Strict QC of Intermediates : Use TLC and HPLC to confirm ≥95% purity before each synthetic step .
- Cell Line Authentication : Perform STR profiling to avoid cross-contamination in cytotoxicity assays .
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
